Cas no 954663-52-6 (3,4-difluoro-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide)

3,4-Difluoro-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide is a specialized organic compound featuring a tetrahydroisoquinoline core functionalized with difluorophenyl and propane sulfonyl groups. Its structural complexity and fluorine substitution enhance its potential as a key intermediate in pharmaceutical synthesis, particularly for targeting selective biological interactions. The propane sulfonyl moiety improves solubility and metabolic stability, while the difluorobenzamide group contributes to binding affinity in receptor-based applications. This compound is suited for research in medicinal chemistry, where its unique scaffold may facilitate the development of novel therapeutic agents. High purity and well-defined synthetic pathways ensure reproducibility for advanced experimental use.
3,4-difluoro-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide structure
954663-52-6 structure
Product Name:3,4-difluoro-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide
CAS No:954663-52-6
MF:C19H20F2N2O3S
MW:394.435510635376
CID:6160219
PubChem ID:16931046
Update Time:2025-06-07

3,4-difluoro-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-difluoro-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide
    • 3,4-difluoro-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
    • 954663-52-6
    • SR-01000912464-1
    • 3,4-difluoro-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
    • F2391-1073
    • 3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
    • AKOS024645690
    • SR-01000912464
    • Inchi: 1S/C19H20F2N2O3S/c1-2-9-27(25,26)23-8-7-13-3-5-16(10-15(13)12-23)22-19(24)14-4-6-17(20)18(21)11-14/h3-6,10-11H,2,7-9,12H2,1H3,(H,22,24)
    • InChI Key: UNRDHBYHCFJBSR-UHFFFAOYSA-N
    • SMILES: S(CCC)(N1CC2C=C(C=CC=2CC1)NC(C1C=CC(=C(C=1)F)F)=O)(=O)=O

Computed Properties

  • Exact Mass: 394.11627000g/mol
  • Monoisotopic Mass: 394.11627000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 625
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 74.9Ų

3,4-difluoro-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide Pricemore >>

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Additional information on 3,4-difluoro-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide

Compound CAS No 954663-52-6: 3,4-Difluoro-N-(2-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroisoquinolin-7-Yl)Benzamide

The compound with CAS No 954663-52-6, known as 3,4-difluoro-N-(2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzamide moiety substituted with two fluorine atoms at the 3 and 4 positions and a sulfonamide group attached to a tetrahydroisoquinoline ring system.

The tetrahydroisoquinoline core of this compound is a key structural feature that contributes to its potential pharmacological activity. Tetrahydroisoquinolines are known for their ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The substitution pattern on the benzamide ring further enhances the molecule's specificity and bioavailability. The presence of two fluorine atoms at the 3 and 4 positions on the benzene ring introduces electronic effects that can modulate the compound's binding affinity to its target proteins.

Recent studies have focused on the sulfonamide group attached to the tetrahydroisoquinoline ring. This group is known to improve the solubility and stability of the compound in physiological conditions. Additionally, sulfonamides are often used in drug design due to their ability to form hydrogen bonds with target proteins, thereby enhancing binding affinity. The propane-1-sulfonyl group in this compound provides a unique balance between hydrophilicity and lipophilicity, which is crucial for achieving optimal pharmacokinetic properties.

The synthesis of 3,4-difluoro-N-(2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps in the synthesis include the formation of the tetrahydroisoquinoline ring through cyclization reactions and the subsequent introduction of the sulfonamide group via nucleophilic substitution or coupling reactions.

In terms of pharmacological activity, this compound has shown promise as a potential modulator of certain ion channels and receptors. Preclinical studies have demonstrated that it exhibits selective binding to these targets without significant off-target effects. This selectivity is attributed to the precise arrangement of functional groups within the molecule's structure.

Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into the interaction patterns of this compound with its target proteins. These studies have revealed that the fluorine atoms on the benzene ring play a critical role in stabilizing key interactions within the binding pocket.

The development of 3,4-difluoro-N-(2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide represents a significant advancement in medicinal chemistry. Its unique structure and promising pharmacological profile make it a valuable candidate for further exploration in drug discovery programs targeting various therapeutic areas.

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